

An In-depth Technical Guide to 5-Bromo-1-methyl-2-oxoindoline

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Compound of Interest

Compound Name: **5-Bromo-1-methyl-2-oxoindoline**

Cat. No.: **B1271126**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-1-methyl-2-oxoindoline**, a halogenated derivative of the oxindole scaffold. This document details its chemical and physical properties, a detailed synthesis protocol, and explores the known biological activities and therapeutic potential of the broader class of bromo-indole compounds in drug discovery.

Core Properties and Identification

5-Bromo-1-methyl-2-oxoindoline, with the CAS number 20870-90-0, is a solid organic compound. Its core structure consists of an oxindole ring system brominated at the 5-position and methylated at the nitrogen atom.

Identifier	Value	Source
CAS Number	20870-90-0	[1] [2]
Molecular Formula	C ₉ H ₈ BrNO	[2]
Molecular Weight	226.07 g/mol	[2]
IUPAC Name	5-bromo-1-methylindolin-2-one	

Physicochemical Characteristics

The compound is a solid at room temperature with a melting point of 132-133 °C.^[3] Further predicted physicochemical properties are detailed in the table below.

Property	Value	Source
Physical Form	Solid	
Melting Point	132-133 °C	[3]
Boiling Point (Predicted)	418.1 ± 45.0 °C	[1]
Density (Predicted)	1.635 ± 0.06 g/cm³	
Purity	Typically ≥ 95%	
Storage	Store at room temperature in a dry, sealed container.	[2]

Synthesis Protocol

A common and effective method for the synthesis of **5-Bromo-1-methyl-2-oxoindoline** involves the bromination of 1-methylindolin-2-one.

Experimental Protocol: Synthesis of **5-Bromo-1-methyl-2-oxoindoline**

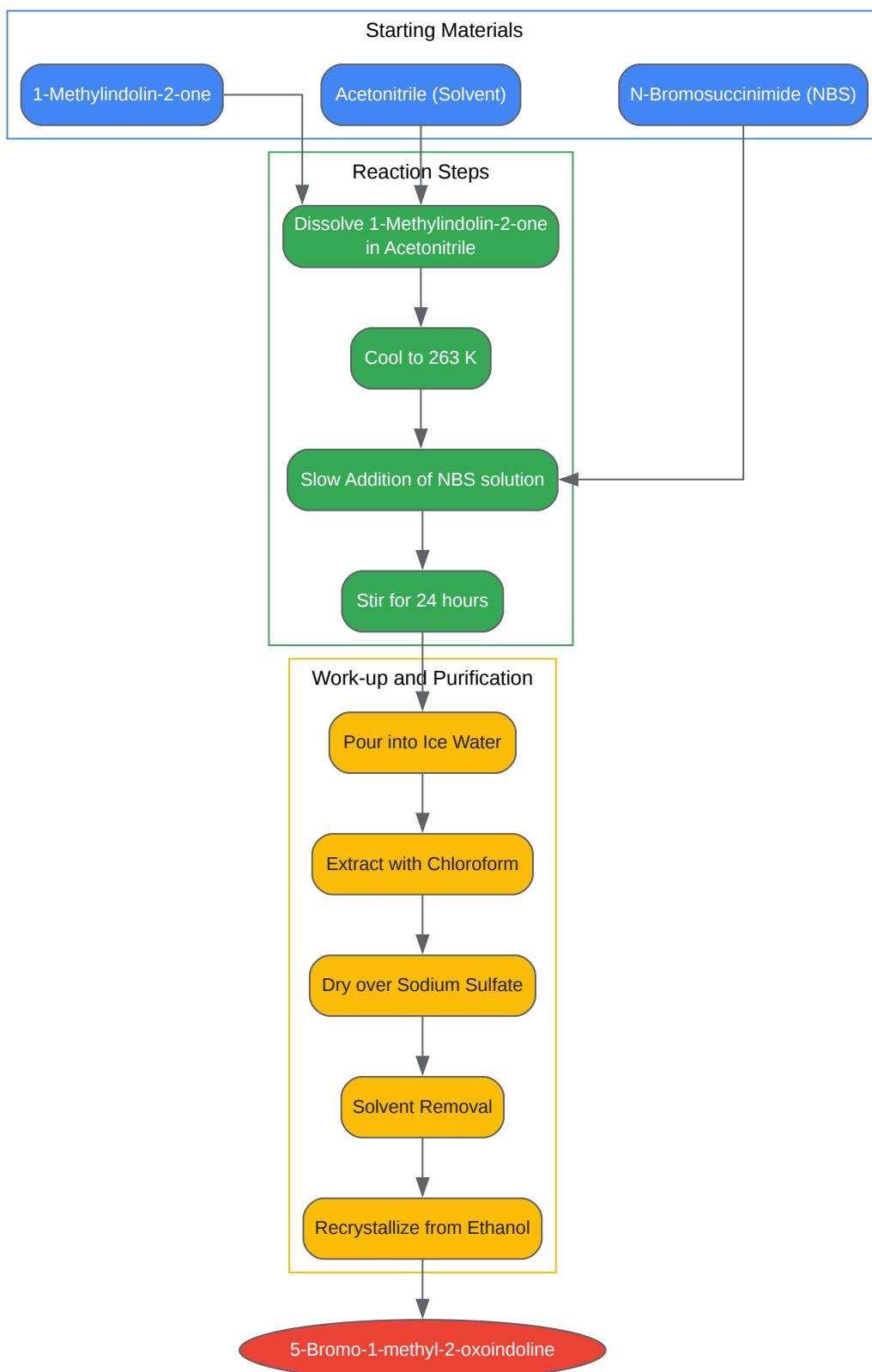
- Materials:

- 1-Methylindolin-2-one
- N-Bromosuccinimide (NBS)
- Acetonitrile
- Chloroform
- Sodium Sulfate (Na₂SO₄)
- Ethanol
- Ice

- Procedure:

- Dissolve 1-methylindolin-2-one (0.50 g) in acetonitrile (10 ml).
- Cool the mixture to 263 K (-10 °C).
- Slowly add a solution of NBS (0.60 g) in acetonitrile.
- Stir the mixture for 24 hours.
- Pour the reaction mixture into ice water and continue stirring for 1 hour.
- Extract the aqueous solution with chloroform.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by recrystallization from ethanol to yield **5-Bromo-1-methyl-2-oxoindoline**.

This protocol has been reported to yield the final product in approximately 76% yield.

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Caption: Synthetic workflow for **5-Bromo-1-methyl-2-oxoindoline**.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for **5-Bromo-1-methyl-2-oxoindoline** is not extensively documented in publicly available literature, the broader class of bromo-indole and oxindole derivatives has attracted significant interest in medicinal chemistry due to their wide range of biological activities.

Anticancer Potential of Related Compounds:

Derivatives of 5-bromo-oxindole have been investigated for their potential as anticancer agents. For instance, various 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have demonstrated anti-proliferative activity against human cancer cell lines, including lung (A-549) and breast (MCF-7) cancer.^{[4][5]}

Inhibition of Signaling Pathways by Analogs:

A key mechanism of action for many oxindole-based anticancer agents is the inhibition of protein kinases involved in cancer cell signaling. While not directly demonstrated for **5-Bromo-1-methyl-2-oxoindoline**, structurally related compounds have been shown to target critical signaling pathways. For example, certain 1-benzyl-5-bromoindolin-2-one derivatives have exhibited inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.^{[4][5]} The inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth.



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Caption: Inhibition of VEGFR-2 signaling by bromo-oxindole analogs.

The pro-apoptotic effects of some 1-benzyl-5-bromoindolin-2-one derivatives have also been reported, involving the activation of caspases, which are key executioners of apoptosis or programmed cell death.^[4]

Conclusion

5-Bromo-1-methyl-2-oxoindoline is a readily synthesizable compound with well-defined physicochemical properties. While direct biological data for this specific molecule is limited, the established anticancer and enzyme-inhibitory activities of structurally similar bromo-indole and oxindole derivatives highlight its potential as a valuable scaffold for the development of novel therapeutic agents. Further research into the specific biological targets and mechanisms of action of **5-Bromo-1-methyl-2-oxoindoline** is warranted to fully elucidate its therapeutic potential.

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